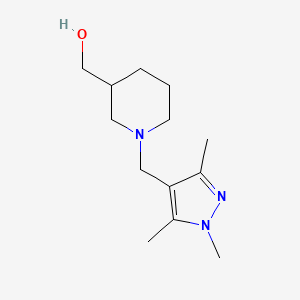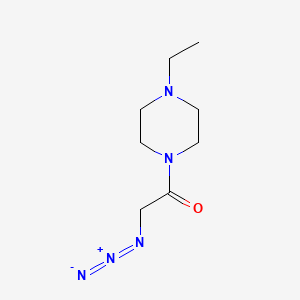
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride
Übersicht
Beschreibung
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14N2S . It is used in the pharmaceutical industry and can be synthesized for the production of various drugs .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is characterized by a pyrrolidine ring attached to a thiophene ring via a methylene bridge . The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Anticancer Activity
One study highlights the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using various amines, including thiophen-2-ylmethanamine. These compounds exhibited significant anticancer activity against multiple cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Kumar et al., 2013).
Catalytic Applications
Another research study focused on scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands. These complexes were used as catalysts for Z-selective linear dimerization of phenylacetylenes, showcasing the compound's utility in catalysis and synthetic applications (Ge et al., 2009).
Generation of a Structurally Diverse Library
A study by Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, demonstrating the versatility of thiophene-based compounds in synthetic chemistry (Roman, 2013).
Pyrrole and Pyrrole Derivatives
The foundational role of pyrrole derivatives in biological molecules like heme and chlorophyll underscores the importance of thiophene-based compounds in the synthesis of biologically significant molecules. This includes the preparation of various functional derivatives through condensation reactions (Anderson & Liu, 2000).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
El-Kashef et al. (2007) explored the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This study highlights the application of thiophene-based compounds in generating heterocyclic compounds with potential pharmacological activities (El-Kashef et al., 2007).
Safety and Hazards
The safety information for 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPOIRDMNQRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)
![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)


![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
